N-[2-(2,5-difluorophenyl)ethyl]-3-methylpyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2,5-difluorophenyl)ethyl]-3-methylpyrrolidine-1-carboxamide, also known as DF-MPJC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DF-MPJC belongs to the class of pyrrolidine carboxamides and has been studied for its ability to modulate certain receptors in the brain, potentially leading to the development of new treatments for various neurological disorders.
Mecanismo De Acción
The mechanism of action of N-[2-(2,5-difluorophenyl)ethyl]-3-methylpyrrolidine-1-carboxamide involves its ability to bind to and modulate the activity of dopamine receptors in the brain. Specifically, N-[2-(2,5-difluorophenyl)ethyl]-3-methylpyrrolidine-1-carboxamide has been shown to act as a partial agonist at the dopamine D2 and D3 receptors, meaning it can activate these receptors to a certain extent, but not to the same degree as full agonists. This partial agonist activity may make N-[2-(2,5-difluorophenyl)ethyl]-3-methylpyrrolidine-1-carboxamide a promising candidate for the development of new treatments for neurological disorders.
Biochemical and Physiological Effects
N-[2-(2,5-difluorophenyl)ethyl]-3-methylpyrrolidine-1-carboxamide has been shown to have several biochemical and physiological effects in preclinical studies. These effects include the modulation of dopamine release in the brain, as well as changes in neuronal activity in certain brain regions. N-[2-(2,5-difluorophenyl)ethyl]-3-methylpyrrolidine-1-carboxamide has also been shown to have anxiolytic and antidepressant-like effects in animal models, suggesting its potential for the treatment of mood disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(2,5-difluorophenyl)ethyl]-3-methylpyrrolidine-1-carboxamide has several advantages for use in lab experiments, including its relatively high potency and selectivity for dopamine receptors. However, the compound's limited solubility in water may present challenges in certain experimental settings. Additionally, further research is needed to fully understand the compound's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion.
Direcciones Futuras
There are several potential future directions for research on N-[2-(2,5-difluorophenyl)ethyl]-3-methylpyrrolidine-1-carboxamide. One area of interest is the development of new treatments for addiction and other neurological disorders, based on the compound's ability to modulate dopamine receptors in the brain. Additionally, further research is needed to fully understand the compound's pharmacokinetic properties and to optimize its dosing and administration in clinical settings. Finally, future studies may explore the potential of N-[2-(2,5-difluorophenyl)ethyl]-3-methylpyrrolidine-1-carboxamide for the treatment of other neurological disorders, including Parkinson's disease and Tourette's syndrome.
Métodos De Síntesis
The synthesis of N-[2-(2,5-difluorophenyl)ethyl]-3-methylpyrrolidine-1-carboxamide involves several steps, including the reaction of 2,5-difluorophenylacetic acid with 3-methylpyrrolidine, followed by the addition of thionyl chloride and subsequent reaction with N,N-dimethylformamide. The resulting product is then purified through chromatography to obtain N-[2-(2,5-difluorophenyl)ethyl]-3-methylpyrrolidine-1-carboxamide in its pure form.
Aplicaciones Científicas De Investigación
N-[2-(2,5-difluorophenyl)ethyl]-3-methylpyrrolidine-1-carboxamide has been extensively studied in scientific research for its potential therapeutic applications. One area of research has focused on the compound's ability to modulate the activity of certain receptors in the brain, including the dopamine D2 and D3 receptors. These receptors are involved in the regulation of mood, motivation, and reward, and are implicated in various neurological disorders, including addiction and schizophrenia.
Propiedades
IUPAC Name |
N-[2-(2,5-difluorophenyl)ethyl]-3-methylpyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F2N2O/c1-10-5-7-18(9-10)14(19)17-6-4-11-8-12(15)2-3-13(11)16/h2-3,8,10H,4-7,9H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXPPZHAMHLTCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C1)C(=O)NCCC2=C(C=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.